1-(benzylsulfonyl)-N-(4-bromo-2-fluorophenyl)piperidine-3-carboxamide
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Overview
Description
N-(4-BROMO-2-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine and fluorine-substituted phenyl ring, a phenylmethanesulfonyl group, and a piperidine-3-carboxamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Bromination and Fluorination: The initial step involves the bromination and fluorination of a phenyl ring to obtain 4-bromo-2-fluorophenyl derivatives.
Formation of Phenylmethanesulfonyl Group:
Piperidine-3-Carboxamide Formation: The final step involves the formation of the piperidine-3-carboxamide moiety through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMO-2-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the bromine and fluorine substituents, potentially leading to dehalogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine and fluorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups at the bromine and fluorine positions .
Scientific Research Applications
N-(4-BROMO-2-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways . The presence of the bromine and fluorine substituents enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobiphenyl: Shares the bromine and fluorine-substituted phenyl ring but lacks the piperidine-3-carboxamide moiety.
N-(2-Bromo-4-fluorophenyl)acetamide: Similar in structure but with an acetamide group instead of the phenylmethanesulfonyl and piperidine-3-carboxamide groups.
Uniqueness
N-(4-BROMO-2-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C19H20BrFN2O3S |
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Molecular Weight |
455.3 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(4-bromo-2-fluorophenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H20BrFN2O3S/c20-16-8-9-18(17(21)11-16)22-19(24)15-7-4-10-23(12-15)27(25,26)13-14-5-2-1-3-6-14/h1-3,5-6,8-9,11,15H,4,7,10,12-13H2,(H,22,24) |
InChI Key |
YGSWLIIVJXBADS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
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